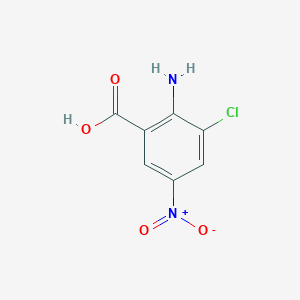

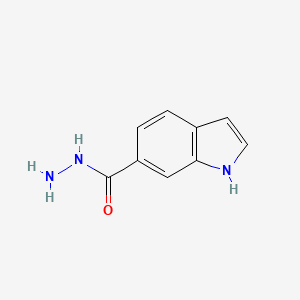

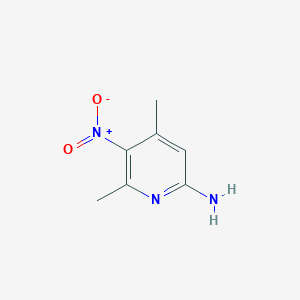

4,6-Dimethyl-5-nitropyridin-2-amine

Overview

Description

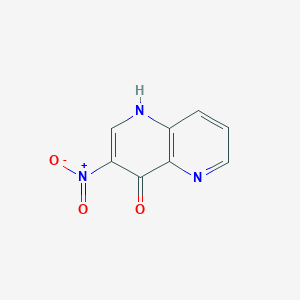

“4,6-Dimethyl-5-nitropyridin-2-amine” is a chemical compound with the molecular formula C7H9N3O2 . This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that contains a six-membered ring structure with five carbon atoms and one nitrogen atom.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H9N3O2 . The molecular weight of the compound is 167.17 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, nitro compounds are known to facilitate reactions with both electrophilic and nucleophilic reagents due to the diverse properties of their nitro functionality .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 154-155 °C and a boiling point of 297.4±25.0 °C . The density of the compound is predicted to be 1.261±0.06 g/cm3 .Scientific Research Applications

Formation and Reactivity Studies

Research has explored the unique reactivity of pyridine derivatives, including compounds structurally related to 4,6-Dimethyl-5-nitropyridin-2-amine, in forming aminals via Pummerer rearrangement. This process involves the reaction of amino nitropyridines with acid chlorides, leading to the formation of aminals, which are products of an unusual rearrangement facilitated by a tertiary base like pyridine. The formation of these aminals underscores the potential of nitropyridines in synthesizing complex nitrogen-containing compounds, which are valuable in various chemical syntheses and material sciences (Rakhit, Georges, & Bagli, 1979).

Coordination Chemistry and Magnetism

The interaction of nitropyridines with metal complexes has been studied, revealing insights into the formation of coordination polymers with intriguing magnetic properties. For example, research involving Ni(NCS)₂ and aminopyridines resulted in compounds exhibiting discrete complex formations and diverse structural arrangements, leading to magnetic ordering and ferromagnetic exchange. These findings contribute to the understanding of materials science, specifically in the development of magnetic materials and their potential applications in information storage or quantum computing (Neumann et al., 2018).

Novel Catalysis Mechanisms

Studies have also focused on the catalytic capabilities of pyridine derivatives, including the light-promoted N,N-dimethylation of amine and nitro compounds. The use of TiO₂-supported nano-Pd catalysts demonstrates the efficiency of these catalysts in synthesizing N,N-dimethylamines from a variety of starting materials, including nitropyridines. This research highlights the potential for using nitropyridines in green chemistry and catalysis, offering a pathway to synthesize valuable amines in an environmentally friendly manner (Zhang, Zhang, Deng, & Shi, 2015).

Enhancing Drug Solubility

The challenge of low aqueous solubility in drug compounds has been addressed through the use of nitropyridines. Techniques such as ultrasound-assisted synthesis have been employed to improve the solubility of drug-like compounds by forming amine salts. This approach, utilizing compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, demonstrates the versatility of nitropyridines in medicinal chemistry, particularly in enhancing the bioavailability of pharmaceuticals (Machado et al., 2013).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

properties

IUPAC Name |

4,6-dimethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPSNYHZJHAUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622472 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22934-22-1 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.